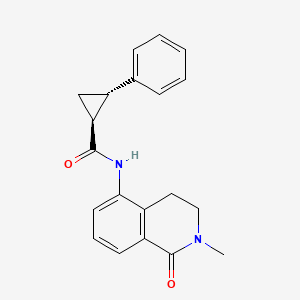![molecular formula C19H22N2O3 B7341678 (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, and it can also activate the sigma-1 receptor. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce anxiety, and have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone. One potential area of research is the development of new drugs based on the structure and mechanism of action of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Synthesemethoden
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of 2-ethoxy-4-methylpyridine with (3R)-3-phenoxypyrrolidine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting compound is then purified using column chromatography. Enzymatic synthesis of this compound involves the use of enzymes such as lipases and proteases to catalyze the reaction between the two precursor molecules.
Wissenschaftliche Forschungsanwendungen
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-18-17(14(2)9-11-20-18)19(22)21-12-10-16(13-21)24-15-7-5-4-6-8-15/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQROICNTHRHGX-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C(=O)N2CCC(C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=CC(=C1C(=O)N2CC[C@H](C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341604.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone](/img/structure/B7341609.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-cyclopentylsulfonylethanone](/img/structure/B7341613.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7341614.png)

![(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341636.png)
![1-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7341640.png)
![[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341651.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-1-benzofuran-3-carboxamide](/img/structure/B7341652.png)
![N-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B7341662.png)
![(1R,2S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341669.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![(3-methoxy-5-methylthiophen-2-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341683.png)
![1-[[1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B7341690.png)